molecular formula C20H22O4 B150314 Licarin A CAS No. 23518-30-1

Licarin A

Cat. No. B150314
CAS RN: 23518-30-1
M. Wt: 326.4 g/mol
InChI Key: ITDOFWOJEDZPCF-FNINDUDTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Licarin A is a dihydrobenzofuran neolignan, a type of secondary metabolite found in various plant species. It is derived from phenylpropanoids and has a dihydrobenzofuran nucleus, which serves as a useful starting compound for semi-synthetic synthesis of analogues with potentially optimized chemical and biological properties . Licarin A has been isolated from plants such as Aristolochia taliscana and Nectandra oppositifolia and has shown a range of biological activities, including antiparasitic, antimicrobial, and anti-inflammatory effects .

Synthesis Analysis

Licarin A can be obtained through oxidative coupling reactions. For instance, (±)-licarin A was synthesized using oxidative coupling, and its enantiomers were resolved by chiral HPLC . Another synthesis approach involves the use of isoeugenol with Ag2O-catalyzed biomimetic oxidative coupling as a key step . Semi-synthetic derivatives of licarin A have also been produced, such as benzylated, methylated, and acetylated forms, which have been evaluated for their biological activities .

Molecular Structure Analysis

The molecular structure of licarin A is characterized by a dihydrobenzofuran neolignan core. Nuclear Magnetic Resonance (NMR) techniques, including 1H, 13C, and DEPT, have been used for structural elucidation and assignment of licarin A and its derivatives . The structure of licarin A allows for the synthesis of various derivatives, which can be used to study structure-activity relationships (SAR) .

Chemical Reactions Analysis

Licarin A undergoes various chemical reactions, including epoxidation and the formation of vicinal diols, benzylic aldehydes, and unsaturated aldehydes. Biomimetic reactions using metalloporphyrin and Jacobsen catalysts have been employed to produce several oxidation products from licarin A . Additionally, Cu(I)-catalyzed azide-alkyne cycloadditions have been used to synthesize dihydrobenzofuran triazolylglycosides from licarin A .

Physical and Chemical Properties Analysis

The physical and chemical properties of licarin A contribute to its biological activities. For example, its lipophilicity was found to limit oral bioavailability, prompting the design of simplified analogues with better permeability profiles . The safety profile of licarin A has been assessed in vitro and in vivo, showing no significant toxicity at certain doses . Moreover, licarin A and its derivatives have been evaluated for their inhibitory activities on enzymes such as α-glucosidase .

Relevant Case Studies

Licarin A has been studied for its potential as a therapeutic agent in various diseases. It has shown schistosomicidal and trypanocidal activities, suggesting its use in the development of agents against Schistosoma mansoni and Trypanosoma cruzi . Its antitubercular activity was demonstrated in a murine model, and it did not exhibit significant subacute toxicity . Licarin A also induced the formation of brown-like adipocytes, suggesting a potential role as an anti-obesity agent . Furthermore, it has been evaluated for the treatment of inflammatory eye diseases, showing safety and efficacy in reducing intraocular inflammation .

Scientific Research Applications

Biological Properties and Potential Medicinal Uses

Licarin A, a neolignan with a dihydrobenzofuran nucleus, demonstrates a range of biological properties. These include cytotoxicity, antimicrobial activities, and potential treatments for central nervous system complaints and metabolic disorders. The multi-functional nature of licarin A, both in its natural form and semi-synthetic derivatives, makes it a promising prototype for new medicinal drugs (Alvarenga et al., 2021).

Antiparasitic and Antimicrobial Activities

Licarin A has been identified to exhibit strong activity against protozoans responsible for diseases like Chagas disease and leishmaniasis. Its oxidation products and derivatives have been studied for their biological activities and mechanisms of action, indicating potential as antiparasitic agents (Souza et al., 2022). Additionally, licarin A and its derivatives possess antimycobacterial properties, which are particularly relevant for addressing tuberculosis and multidrug-resistant strains (León-Díaz et al., 2013).

Treatment of Inflammatory Eye Diseases

Licarin A has shown promising results in the treatment of intraocular inflammation. Studies have confirmed its safety and therapeutic efficacy, particularly in reducing inflammatory cytokines in eye diseases (Paiva et al., 2021).

Potential in Obesity Management

Research suggests that licarin A can stimulate the development of brown-like and beige-like adipocytes from mesenchymal stem cells, indicating its potential role in obesity management and metabolic diseases (Yoon et al., 2018).

Anticancer Properties

Licarin A has shown effectiveness in antiproliferation activities against certain cancer cell lines, indicating its potential use in cancer therapy (Shi et al., 2015).

Safety And Hazards

When handling Licarin A, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended .

properties

IUPAC Name

2-methoxy-4-[(2S,3S)-7-methoxy-3-methyl-5-[(E)-prop-1-enyl]-2,3-dihydro-1-benzofuran-2-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O4/c1-5-6-13-9-15-12(2)19(24-20(15)18(10-13)23-4)14-7-8-16(21)17(11-14)22-3/h5-12,19,21H,1-4H3/b6-5+/t12-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITDOFWOJEDZPCF-FNINDUDTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1=CC2=C(C(=C1)OC)OC(C2C)C3=CC(=C(C=C3)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C1=CC2=C(C(=C1)OC)O[C@@H]([C@H]2C)C3=CC(=C(C=C3)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Licarin A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Licarin A
Reactant of Route 2
Licarin A
Reactant of Route 3
Licarin A
Reactant of Route 4
Licarin A
Reactant of Route 5
Reactant of Route 5
Licarin A
Reactant of Route 6
Reactant of Route 6
Licarin A

Citations

For This Compound
737
Citations
R León-Díaz, M Meckes-Fischer… - Archives of medical …, 2013 - Elsevier
… (−)-Licarin A (LA) was isolated from diverse plants such as Aristolochia taliscana and … CONCLUSIONS: (–)-Licarin A reduces pneumonia of mice infected with both mycobacterium strains…
Number of citations: 34 www.sciencedirect.com
VR Meleti, VR Esperandim, LGB Flauzino… - Acta tropica, 2020 - Elsevier
… This paper reports the synthesis of (±)-licarin A 1, a dihydrobenzofuran neolignan, resultant … (±)-licarin A 2, methylated (±)-licarin A 3 and acetylated (±)-licarin A 4. After structural …
Number of citations: 15 www.sciencedirect.com
AC Mengarda, MP Silva, ME Cirino… - Phytotherapy …, 2021 - Wiley Online Library
Schistosomiasis is a widespread human parasitic disease currently affecting over 200 million people, particularly in poor communities. Chemotherapy for schistosomiasis relies …
Number of citations: 21 onlinelibrary.wiley.com
AC Pereira, LG Magalhães, UO Gonçalves, PP Luz… - Phytochemistry, 2011 - Elsevier
… (±)-Licarin A (1) was obtained by oxidative coupling, and its enantiomers, (−)-licarin A (2) and (+)-licarin A (3)… Therefore, these results suggest that (±)-licarin A (1) and (−)-licarin A (2) are …
Number of citations: 58 www.sciencedirect.com
PLN Néris, JPA Caldas, YKS Rodrigues… - Experimental …, 2013 - Elsevier
… , licarin A anti-leishmanial activity chemically synthesized by our study group. It was observed that licarin A … activity, since treatment with licarin A of the infected macrophages induced a …
Number of citations: 54 www.sciencedirect.com
U Maheswari, K Ghosh, SR Sadras - Apoptosis, 2018 - Springer
… Licarin A isolated from Miliusa fragrans was previously reported for its anticancer activity in … In the present study, we isolated Licarin A from the seeds of Myristica fragrans (nutmeg) and …
Number of citations: 34 link.springer.com
T Matsui, C Ito, S Masubuchi… - Journal of Pharmacy and …, 2015 - academic.oup.com
… effect of licarin A in macrophages. We aimed to determine whether licarin A induces similar … cells and to define the signalling pathways by which licarin A induces anti-inflammation. …
Number of citations: 15 academic.oup.com
S Liu, G Wang, Z Liang, Q Wang - Chemical Research in Chinese …, 2013 - Springer
… Abstract Two natural dihydrobenzofuran neolignans licarin A(1) and dihydrocarinatin(2) … via Cu(I)-catalyzed azide-alkyne cycloadditions of licarin A terminal alkynes with different azide …
Number of citations: 13 link.springer.com
MRB Paiva, DV Vasconcelos-Santos… - Journal of Ocular …, 2021 - liebertpub.com
… of licarin A (LCA) in the treatment of intraocular inflammation. … Licarin A (LCA) is a dihydrobenzofuran neolignan that has 2 … Synthetic licarin A can be obtained by oxidative coupling …
Number of citations: 7 www.liebertpub.com
AC Pereira, LG Magalhães, AH Januário… - … of Chromatography A, 2011 - Elsevier
… Thus, to continue our study with (±)-licarin A the aim of the present work was the resolution of (±)-licarin A (1) enantiomers by high-performance liquid-chromatography (HPLC) using a …
Number of citations: 17 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.